N-benzyl-2-(3-((3,4-dimethoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
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Description
Scientific Research Applications
Antimalarial and COVID-19 Potential
A study explored the reactivity of N-(phenylsulfonyl)acetamide derivatives, highlighting their in vitro antimalarial activity. These derivatives, including compounds structurally related to N-benzyl-2-(3-((3,4-dimethoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide, exhibited potent antimalarial properties and were also studied for their potential against COVID-19 using molecular docking methods (Fahim & Ismael, 2021).
Enzyme Inhibitory Activities
Research conducted on new sulfonamides incorporating benzodioxane and acetamide moieties indicated significant inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase. This suggests potential therapeutic applications in areas where enzyme inhibition is beneficial (Abbasi et al., 2019).
Ultrasonic-Assisted Synthesis
A study showcased the use of ultrasonication in the synthesis of N-substituted 2-pyridone derivatives, demonstrating that this method is more efficient than conventional methods. This could have implications for the eco-friendly and efficient synthesis of similar compounds (Almarhoon et al., 2020).
Antibacterial and Antifungal Properties
Compounds structurally related to this compound have been synthesized and shown to possess notable antibacterial and antifungal activities, indicating potential uses in treating infections (Nafeesa et al., 2017).
VEGFR-2 Inhibition and Anticancer Potential
Novel sulfonamides with a 3,4-dimethoxyphenyl moiety, closely related to the chemical structure , were found to inhibit vascular endothelial growth factor receptor (VEGFR)-2. This suggests potential applications in cancer therapy, particularly in targeting angiogenesis (Ghorab et al., 2016).
Properties
IUPAC Name |
N-benzyl-2-[3-(3,4-dimethoxyphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6S/c1-16-12-17(2)26(15-22(27)25-14-18-8-6-5-7-9-18)24(28)23(16)33(29,30)19-10-11-20(31-3)21(13-19)32-4/h5-13H,14-15H2,1-4H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZLRWXNCIIXOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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